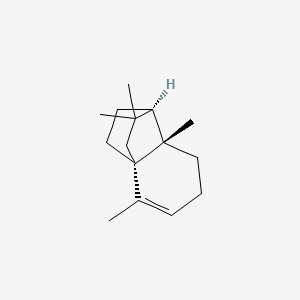

(-)-alpha-Neoclovene

Übersicht

Beschreibung

(-)-alpha-Neoclovene: is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units This compound is found in various essential oils and is known for its distinctive aroma

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The reaction conditions often require specific enzymes, such as sesquiterpene synthases, which facilitate the cyclization process to form the desired sesquiterpene structure.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound.

Analyse Chemischer Reaktionen

Key Experimental Findings

(-)-α-Neoclovene reacts with NO₃ radicals via addition to its double bond, forming organic nitrates and contributing to secondary organic aerosol (SOA) formation. Rate constants and experimental conditions are summarized below:

| Parameter | Value | Temperature (K) | Method | Source |

|---|---|---|---|---|

| Rate constant (k) | (8.2 ± 4.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 2 | Relative-rate method | |

| Recommended k | 8.25 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | Evaluated data |

Experimental Context

-

The relative-rate method used α-pinene (k = 6.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) as a reference .

-

Uncertainties reflect potential errors in reference reactions (±30%) and experimental reproducibility .

Lifetime and Degradation Pathways

(-)-α-Neoclovene’s atmospheric lifetime is influenced by three primary oxidants:

| Oxidant | Contribution Period | Lifetime Estimate | Dominance |

|---|---|---|---|

| NO₃ | Nighttime | ~3 hours | Primary nighttime |

| OH | Daytime | ~1–2 hours | Secondary daytime |

| O₃ | Daytime | Variable | Minor contributor |

-

Nighttime : NO₃-driven oxidation dominates due to high reaction rates .

-

Daytime : OH radicals and O₃ become significant, though NO₃ still contributes under low-light conditions .

Environmental Impact

-

Products from NO₃ reactions include low-volatility organic nitrates, which partition into aerosols and influence SOA formation .

-

Compared to monoterpenes (e.g., α-pinene), sesquiterpenes like (-)-α-Neoclovene have higher SOA yields due to larger molecular weights .

Comparative Reactivity

The reactivity of (-)-α-Neoclovene with NO₃ is higher than structurally similar sesquiterpenes:

| Compound | k (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| (-)-α-Neoclovene | 8.2 ± 4.6 | |

| Isolongifolene | 3.9 ± 1.6 | |

| Alloisolongifolene | 1.4 ± 0.7 |

This enhanced reactivity is attributed to its tricyclic structure, which may stabilize transition states during NO₃ addition .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (-)-alpha-neoclovene. For instance, essential oils containing this compound have shown effectiveness against various pathogens. A study on the essential oil from Syzygiella rubricaulis demonstrated that the oil exhibited notable antimicrobial activity, suggesting that this compound could contribute to these effects due to its presence in the oil .

Anti-inflammatory Effects

Research indicates that sesquiterpenes, including this compound, may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and could be explored for developing treatments for inflammatory diseases .

Atmospheric Chemistry

This compound plays a role in atmospheric chemistry as it is emitted by plants and participates in gas-phase reactions with atmospheric radicals. Studies have quantified its reaction rates with the NO3 radical, which is crucial for understanding its impact on air quality and atmospheric processes . The rate constant for its reaction was found to be , indicating its potential influence in atmospheric chemistry .

Flavoring Agent

Due to its aromatic properties, this compound can be utilized as a flavoring agent in the food industry. Its unique scent profile makes it suitable for enhancing the aroma of various food products, particularly in natural and organic food formulations.

Preservation

The antimicrobial properties of this compound also suggest potential applications in food preservation. Its incorporation into food packaging or as a natural preservative could help inhibit microbial growth and extend shelf life .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes, while its antimicrobial properties could result from disrupting microbial cell membranes. The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

alpha-Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.

beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.

alpha-Humulene: Shares structural similarities with (-)-alpha-Neoclovene and is studied for its anti-inflammatory and anticancer properties.

Uniqueness: this compound stands out due to its specific stereochemistry and the unique combination of biological activities it exhibits

Biologische Aktivität

(-)-alpha-Neoclovene is a sesquiterpene that has garnered attention for its various biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Composition and Properties

This compound is primarily found in essential oils derived from plants such as Panax ginseng. Its chemical structure contributes to its volatility and reactivity, making it an important component in various biological processes. The yield of this compound from different strains during fermentation has been documented, with notable yields reported from specific microbial strains.

| Strain | Product | Yield (mg/L) |

|---|---|---|

| NCVBY01 | α-neoclovene | 487.1 |

| CPLBY01 | β-caryophyllene | 2949.1 |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance, studies have shown that essential oils containing this compound can inhibit the growth of various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for different strains have been determined, revealing potent activity against common pathogens.

- Example MIC Values :

- Staphylococcus aureus: MIC = 0.01 μg/mL

- Escherichia coli: MIC = 0.05 μg/mL

These findings suggest that this compound could be a valuable natural antimicrobial agent, potentially useful in food preservation and medicinal applications.

Phytotoxic Effects

In addition to its antimicrobial properties, this compound has shown phytotoxic effects, inhibiting the germination and growth of certain plant species. This characteristic may be leveraged in agricultural practices to control weed growth without the use of synthetic herbicides.

- Inhibition Rates :

- Germination of Solanum lycopersicum: 79.88% inhibition at 0.5 μg/mL

- Radish germination: Significant reduction in growth observed at varying concentrations.

Antioxidant Activity

The antioxidant potential of this compound has also been studied extensively. Various assays have indicated that this compound can scavenge free radicals effectively, contributing to its potential health benefits.

- DPPH Radical Scavenging Activity :

- IC50 values indicate strong radical scavenging capabilities, comparable to standard antioxidants.

Case Studies

- Antinociceptive Activity : A study evaluated the antinociceptive effects of formulations containing this compound in animal models. Results indicated significant reductions in pain response during formalin tests, suggesting potential applications in pain management therapies.

- Sedative Effects : While evaluating the sedative properties of inhaled formulations containing this compound, it was found that these formulations did not produce significant sedation but maintained analgesic effects.

Eigenschaften

IUPAC Name |

(1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJQJJWNFDNQGZ-SNPRPXQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C13CCC2C(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@@]2([C@]13CC[C@@H]2C(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746610 | |

| Record name | (-)-alpha-Neoclovene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4545-68-0 | |

| Record name | (-)-alpha-Neoclovene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.